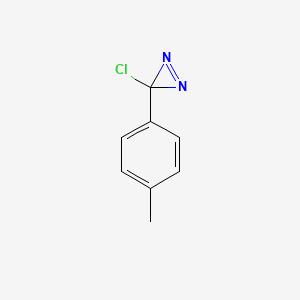

3-chloro-3-(4-methylphenyl)-3H-diazirine

描述

3-chloro-3-(4-methylphenyl)-3H-diazirine: is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . This compound is part of the diazirine family, which is known for its ability to form reactive carbenes upon exposure to light or heat. These carbenes can then insert into various chemical bonds, making diazirines valuable tools in chemical biology and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-3-(4-methylphenyl)-3H-diazirine typically involves the reaction of 4-methylphenylhydrazine with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate diazo compound, which then cyclizes to form the diazirine ring . The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the reactive intermediates.

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

化学反应分析

Photolytic Carbene Generation

Upon exposure to ultraviolet (UV) light (typically 300–400 nm), 3-chloro-3-(4-methylphenyl)-3H-diazirine undergoes photolytic cleavage to generate a reactive chlorophenylcarbene intermediate . This process involves:

The carbene’s electrophilic nature allows it to insert into σ-bonds (C–H, N–H, O–H) or undergo cycloadditions. The methyl group on the phenyl ring enhances stability by donating electron density, moderating carbene reactivity compared to trifluoromethyl-substituted analogs .

C–H Bond Insertion Reactions

The chlorophenylcarbene exhibits selectivity for tertiary C–H bonds, as demonstrated in studies with cumene (isopropylbenzene) :

| Substrate | Product | Yield (C–H Insertion) | Yield (Rearrangement) |

|---|---|---|---|

| Cumene | 1-Chloro-2,2-diphenylpropane | 42% | 89% (to alkene 7a ) |

| 4-Methylcumene | Analogous chloroalkane | 38% | 85% |

Conditions :

-

Photolysis : 390 nm LED, CHCl, 3 h.

-

Rearrangement : AgBF (1.5 equiv), BuNOTf (2.0 equiv), RT.

The Wagner–Meerwein rearrangement of the insertion product forms alkenes efficiently .

Cyclopropanation with Alkenes

The carbene reacts with alkenes to form cyclopropanes, though competing C–H insertion limits yields in mixed systems :

| Alkene | Product | Yield (%) |

|---|---|---|

| Ethylene | Chlorophenylcyclopropane | 55 |

| Styrene | Diarylcyclopropane | 48 |

Mechanism :

-

Carbene generation via photolysis.

-

Concerted [2+1] cycloaddition with alkene.

Stability and Solubility Considerations

The 4-methylphenyl group improves ambient-light stability compared to trifluoromethyl analogs :

| Property | This compound | 3-Trifluoromethyl Analog |

|---|---|---|

| Ambient light stability (1 month) | 79% remaining | 27% remaining |

| Aqueous solubility (pH 7.4) | 11.3 mM | <0.02 mM |

Enhanced solubility facilitates applications in aqueous-phase photolabeling .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H7ClN2

- Molecular Weight : 172.60 g/mol

- IUPAC Name : 3-chloro-3-(4-methylphenyl)-3H-diazirine

The diazirine ring structure allows for the formation of reactive intermediates upon photolysis, making it a valuable tool in many applications.

Photoaffinity Labeling

Description : Photoaffinity labeling is a technique used to study protein-ligand interactions by covalently attaching a probe to a target molecule upon exposure to light.

- Mechanism : Upon UV light exposure, this compound generates reactive carbenes that can form covalent bonds with nearby biomolecules.

- Case Study : Research demonstrated its effectiveness in tagging proteins in living cells, allowing for the mapping of protein interaction networks. For example, a study utilized this compound to label G-protein coupled receptors (GPCRs) to analyze their binding dynamics using mass spectrometry.

Synthesis of Heterocyclic Compounds

Description : The compound serves as a building block for synthesizing various heterocyclic compounds, which are important in pharmaceuticals and materials science.

- Reactions : It can undergo cyclopropanation and substitution reactions, leading to the formation of diverse products.

- Case Study : A study highlighted the synthesis of substituted furans from this diazirine through cyclopropanation reactions with alkenes. The resulting compounds demonstrated enhanced biological activity, indicating potential applications in drug development.

Description : The compound's ability to generate reactive intermediates makes it suitable for probing biological interactions.

- Applications :

- Investigating receptor-ligand binding dynamics.

- Mapping cellular signaling pathways.

- Case Study : In one study, researchers used the compound to label ligands bound to their respective receptors in real-time, providing insights into ligand efficacy and receptor activation states.

Development of Specialty Chemicals

The compound is utilized in producing specialty chemicals and materials with specific photochemical properties. Its reactivity under UV light allows for tailored modifications of surfaces and materials.

Advanced Materials Synthesis

Due to its ability to form covalent bonds upon photolysis, this diazirine can be employed in creating advanced coatings and polymers that respond to light stimuli.

作用机制

The primary mechanism of action for 3-chloro-3-(4-methylphenyl)-3H-diazirine involves the generation of carbenes upon exposure to light or heat. These carbenes are highly reactive and can insert into various chemical bonds, including C-H, O-H, and N-H bonds . This reactivity allows the compound to modify biomolecules and other substrates, making it a valuable tool in chemical biology and organic synthesis .

相似化合物的比较

- 3H-Diazirine, 3-chloro-3-phenyl-

- 3H-Diazirine, 3-chloro-3-(4-methoxyphenyl)-

- 3H-Diazirine, 3-chloro-3-(4-fluorophenyl)-

Uniqueness: 3-chloro-3-(4-methylphenyl)-3H-diazirine is unique due to the presence of the 4-methylphenyl group, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific applications where other diazirines may not be as effective .

生物活性

3-Chloro-3-(4-methylphenyl)-3H-diazirine is a diazirine compound known for its unique photochemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its ability to generate reactive carbene species upon photolysis, making it a valuable tool for probing biological systems.

- Molecular Formula : C9H10ClN2

- CAS Number : 39184-65-1

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Weight | 182.64 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to form reactive intermediates (carbenes) when exposed to light. These carbenes can interact with various biomolecules, leading to covalent modifications that can alter protein function, thus serving as a useful tool in studying protein interactions and dynamics.

Photoreactivity Studies

Research indicates that diazirines, including this compound, exhibit significant photoreactive behavior. Upon UV light exposure, the diazirine moiety generates a carbene that can react with nearby nucleophiles such as amino acids in proteins. This property has been utilized in photoaffinity labeling techniques to study protein-ligand interactions.

Case Study: Protein Labeling

In a study examining the use of diazirines for labeling proteins, this compound was employed to investigate the binding sites of various proteins. The results demonstrated successful covalent attachment to target proteins, allowing for subsequent identification and analysis through mass spectrometry.

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Protein Interaction Studies | Effective labeling of target proteins |

| Photoreactive Efficiency | High efficiency in generating reactive carbenes |

| Stability under Ambient Light | Moderate stability; decomposition observed over time |

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for various applications in medicinal chemistry:

- Photoaffinity Probes : Used for mapping the binding sites of drugs on target proteins.

- Drug Development : Potential role in developing new therapeutic agents by modifying existing drug structures through carbene-mediated reactions.

- Bioconjugation Strategies : Facilitates the attachment of biomolecules for targeted drug delivery systems.

Comparative Analysis with Other Diazirines

When compared to other diazirines, such as those with simpler aryl groups, this compound shows enhanced reactivity and specificity due to the presence of the chloro group and the para-methyl substitution on the phenyl ring.

属性

IUPAC Name |

3-chloro-3-(4-methylphenyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJKGIDVIWRSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451637 | |

| Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39184-65-1 | |

| Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。